molecular formula C16H16O3 B13951279 3-Biphenylacetic acid, 5-ethoxy- CAS No. 61888-55-9

3-Biphenylacetic acid, 5-ethoxy-

Cat. No.: B13951279
CAS No.: 61888-55-9
M. Wt: 256.30 g/mol
InChI Key: IDQDNOFOJRPGRQ-UHFFFAOYSA-N
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Description

5-Ethoxy-3-biphenylacetic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of biphenylacetic acid, where an ethoxy group is attached to the fifth position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-biphenylacetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of 5-Ethoxy-3-biphenylacetic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-biphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-Ethoxy-3-biphenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxy-3-biphenylacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Biphenylacetic acid: The parent compound without the ethoxy group.

    4-Ethoxy-3-biphenylacetic acid: A similar compound with the ethoxy group at a different position.

    3-Methoxy-5-biphenylacetic acid: A compound with a methoxy group instead of an ethoxy group.

Uniqueness

5-Ethoxy-3-biphenylacetic acid is unique due to the specific position of the ethoxy group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with molecular targets and undergoes chemical reactions .

Properties

CAS No.

61888-55-9

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-(3-ethoxy-5-phenylphenyl)acetic acid

InChI

InChI=1S/C16H16O3/c1-2-19-15-9-12(10-16(17)18)8-14(11-15)13-6-4-3-5-7-13/h3-9,11H,2,10H2,1H3,(H,17,18)

InChI Key

IDQDNOFOJRPGRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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